1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-2-ylmethyl)thiourea
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Overview
Description
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-2-ylmethyl)thiourea is a synthetic organic compound with the molecular formula C17H21N3O2S This compound is characterized by the presence of a thiourea group, a pyridine ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-2-ylmethyl)thiourea typically involves the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with pyridine-2-carboxaldehyde in the presence of a thiourea derivative. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-2-ylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring or the thiourea group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-2-ylmethyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-2-ylmethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine: Another compound with a similar dimethoxyphenyl group but different functional groups and applications.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar aromatic groups but different functional groups and biological activities.
Uniqueness
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-2-ylmethyl)thiourea is unique due to its combination of a thiourea group, a pyridine ring, and a dimethoxyphenyl group. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a versatile compound in scientific research .
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-21-15-7-6-13(11-16(15)22-2)8-10-19-17(23)20-12-14-5-3-4-9-18-14/h3-7,9,11H,8,10,12H2,1-2H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVPIUFFHMDNLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NCC2=CC=CC=N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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